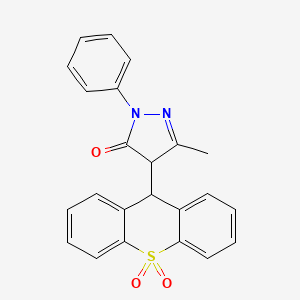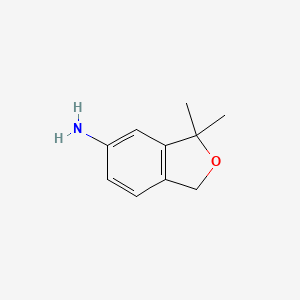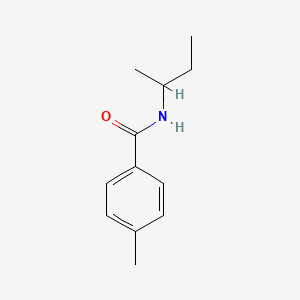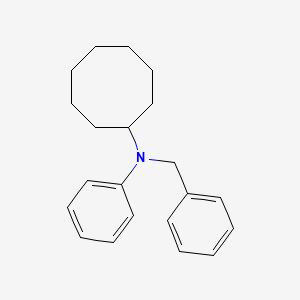
3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride is a chemical compound with a unique structure that includes a tetrahydropyran ring, an amino group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another approach includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using efficient catalysts such as lanthanide triflates or silver (I) triflate, which facilitate the intramolecular hydroalkoxylation of hydroxyalkenes . These methods are designed to produce high yields of the desired product under mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying biological pathways and interactions.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 3-amino-4-methyl-tetrahydropyran-4-ol hydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino and hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to specific enzymes or receptors and modulate their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the methyl group.
Tetrahydropyran: Lacks both the amino and hydroxyl groups.
4-Methyl-tetrahydropyran: Lacks the amino group.
Uniqueness
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the tetrahydropyran ring, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H14ClNO2 |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
3-amino-4-methyloxan-4-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(8)2-3-9-4-5(6)7;/h5,8H,2-4,7H2,1H3;1H |
InChI-Schlüssel |
XUNXFMBNGXPOGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOCC1N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide](/img/structure/B14006040.png)



![2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B14006060.png)

